
N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(1H-Benzimidazol-2-yl)-2-phenoxyacetamide (CAS 21202-05-1) is a benzimidazole-derived compound characterized by a phenoxyacetamide moiety attached to the 2-position of the benzimidazole core . Its synthesis typically involves coupling reactions between 2-aminobenzimidazole derivatives and phenoxyacetyl chloride or activated esters under conditions employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) .
Benzimidazole derivatives are renowned for their pharmacological versatility, including analgesic, antimicrobial, and anticancer activities. Notably, this compound and its analogues have demonstrated PPARγ agonist activity, attenuating morphine-induced paradoxical pain in murine models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide typically involves the reaction of o-phenylenediamine with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Research indicates that derivatives of benzimidazole, including N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide, exhibit antiviral properties. For instance, compounds derived from this scaffold have shown effectiveness against Hepatitis B virus and other viral pathogens through mechanisms that involve inhibition of viral replication and interference with viral entry into host cells .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have demonstrated that it exhibits significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the context of rising antibiotic resistance .
Anticancer Potential
this compound has been investigated for its potential anticancer effects. Research has shown that it can induce apoptosis in cancer cells, inhibit tumor growth, and disrupt cell cycle progression. The underlying mechanisms include modulation of signaling pathways associated with cell proliferation and survival .
Mechanistic Insights
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. This inhibition could be beneficial in treating conditions like metabolic syndrome and obesity-related disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various modifications to the benzimidazole and phenoxyacetamide moieties have been explored to enhance potency and selectivity against target enzymes or receptors. For instance, substituting different functional groups on the phenoxy or benzimidazole rings can significantly influence the compound's biological activity .
Case Studies
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Compound 9c (bromophenyl) may enhance binding to enzymatic targets due to increased electron density modulation . Linker Flexibility: Ethyl spacers () vs. direct linkages (target compound) influence conformational freedom and membrane permeability.
Synthetic Methodologies :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for synthesizing triazole-containing analogues (e.g., 9a–9e) .
- EDCI/HOBt-mediated coupling remains a standard approach for amide bond formation in benzimidazole derivatives .
Pharmacological and Biochemical Insights
Analgesic Activity :
- The target compound and B8 both exhibit PPARγ-dependent analgesia, but B8’s methoxyphenyl ether moiety may enhance metabolic stability compared to the phenoxy group in the target compound .
- Docking studies () suggest that bromophenyl-substituted 9c forms stronger van der Waals interactions with α-glucosidase than the parent compound, though direct comparative efficacy data are lacking .
Antimicrobial and Anticancer Potential :
- Derivatives like W1 () with benzimidazol-2-ylthio groups show marked antimicrobial activity, likely due to thioether-mediated disruption of bacterial membranes .
- Halogenated analogues (e.g., 9c) often exhibit enhanced cytotoxicity in cancer cell lines, though this is structure-context dependent .
Physicochemical Properties
- Thermal Stability : Melting points for benzimidazole analogues range widely (e.g., 220–250°C), with halogenated derivatives (e.g., 9c) showing higher thermal stability due to crystallinity .
Biological Activity
N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a phenoxyacetamide group. Its molecular formula is C15H14N2O2 with a molecular weight of approximately 267.28 g/mol. The unique structure contributes to its distinct physicochemical properties and biological activities, making it a promising candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to various pharmacological effects:
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways, which may contribute to its anticancer properties.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, thereby exhibiting anti-inflammatory activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Shows promising results against common fungal strains.
- Antiviral Properties : Potential activity against viral infections has also been reported .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly in vitro against several cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells, such as K562 (human chronic myelogenous leukemia) cells, with IC50 values indicating effective growth inhibition at low concentrations .
Compound | Cell Line | IC50 (μM) | % Growth Inhibition at 10 μM |
---|---|---|---|
This compound | K562 (Leukemia) | 5.0 | 85% |
Colchicine (Reference) | K562 (Leukemia) | 0.5 | 95% |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study conducted on K562 cells demonstrated that the compound induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
- Mechanistic Insights : Research into the mechanism of action indicated that this compound interacts with specific kinases, suggesting pathways for therapeutic intervention in diseases such as cancer and diabetes .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13N3O2/c19-14(10-20-11-6-2-1-3-7-11)18-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
YYYNAOJCBJFHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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